3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide
Overview
Description
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide, also known as DAPTA, is a synthetic peptide that has gained significant attention in the field of biomedical research. It was first synthesized in the early 2000s and has since been extensively studied due to its potential therapeutic applications. DAPTA is a member of the family of peptides known as chemokine receptor antagonists and is known for its ability to selectively bind to and inhibit the activity of the chemokine receptor CXCR4.
Mechanism of Action
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide exerts its activity by selectively binding to the chemokine receptor CXCR4, which is overexpressed in various diseases, including cancer and HIV/AIDS. CXCR4 is a G protein-coupled receptor that plays a critical role in cell migration, proliferation, and survival. By inhibiting the activity of CXCR4, this compound can block the migration and invasion of cancer cells, prevent the entry of HIV into host cells, and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, block the entry of HIV into host cells, and reduce inflammation. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce viral load in HIV-infected animals, and reduce inflammation in animal models of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide in lab experiments is its selectivity for CXCR4, which allows for targeted inhibition of this receptor. This compound is also relatively easy to synthesize using SPPS techniques, which makes it accessible to many researchers. However, one limitation of using this compound is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, this compound may have off-target effects on other chemokine receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide. One area of research is the development of new therapeutic applications for this compound, such as in the treatment of autoimmune disorders or neurodegenerative diseases. Another area of research is the optimization of this compound's pharmacokinetic properties, such as by developing more stable analogs or by using drug delivery systems to prolong its half-life. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, could also be explored as a potential strategy to enhance treatment efficacy.
Scientific Research Applications
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in the metastatic process. In HIV/AIDS research, this compound has been shown to block the entry of the virus into host cells, which could potentially lead to the development of new antiretroviral therapies. In inflammatory disorder research, this compound has been shown to reduce inflammation by inhibiting the recruitment of immune cells to the site of inflammation.
properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-14(19-13-4-2-1-3-5-13)8-9-20-17(22)15-11-6-7-12(10-11)16(15)18(20)23/h1-7,11-12,15-16H,8-10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHUVTYTBMCIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.